molecular formula C7H15NO2 B6237015 2-[3-(methoxymethyl)azetidin-1-yl]ethan-1-ol CAS No. 2758001-11-3

2-[3-(methoxymethyl)azetidin-1-yl]ethan-1-ol

Cat. No. B6237015
CAS RN: 2758001-11-3
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Methoxymethyl)azetidin-1-yl]ethan-1-ol, or 2-MMAE, is a synthetic compound with a variety of applications in the scientific and medical fields. It is a cyclic ether derivative of 2-azetidinone, which is a five-membered heterocyclic ring containing an oxygen atom as a bridge between two carbon atoms. 2-MMAE has been studied extensively for its unique properties, including its ability to act as a chiral catalyst, a reactant in organic synthesis, and a biochemical and physiological effector.

Mechanism of Action

2-MMAE acts as a chiral catalyst by forming a complex with the substrate molecule, which then undergoes a reaction to form the desired product. It has been shown to be able to induce asymmetric synthesis in a variety of reactions, including the Sharpless epoxidation. The mechanism of action is still not fully understood, but it is believed that the chiral environment created by the 2-MMAE complex plays an important role in the reaction.
Biochemical and Physiological Effects
2-MMAE has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved cognitive function. In addition, 2-MMAE has been shown to have antifungal and antibacterial properties, as well as antioxidative and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-MMAE has several advantages for use in laboratory experiments. It is inexpensive and easy to synthesize, and it has a wide variety of applications in organic synthesis and biochemical and physiological studies. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments. For example, its chiral environment can be difficult to control, and it can be difficult to ensure the desired product is formed in the reaction.

Future Directions

There are a number of potential future directions for research on 2-MMAE. For example, further research could be done to better understand the mechanism of action of 2-MMAE as a chiral catalyst. Additionally, research could be done to explore its potential applications in drug discovery and development. Additionally, research could be done to explore its potential as a therapeutic agent and to further explore its biochemical and physiological effects. Finally, research could be done to explore its potential for use in industrial processes, such as the synthesis of polymers and other materials.

Synthesis Methods

2-MMAE can be synthesized by reacting 3-methoxy-2-methylazetidine with ethylene oxide in a two-step process. The first step involves the formation of a stable intermediate, 3-methoxy-2-methylazetidine oxide, which is then reacted with ethylene oxide to form 2-MMAE. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 0-50°C, and the reaction time can range from 1-2 hours.

Scientific Research Applications

2-MMAE has a variety of applications in scientific research. It has been used as a chiral catalyst in asymmetric synthesis, a reactant in organic synthesis, and a biochemical and physiological effector. As a chiral catalyst, it is used to induce asymmetric synthesis in reactions such as the Sharpless epoxidation, which is used to form enantiomerically pure epoxides from alkenes. As a reactant in organic synthesis, it is used as a building block for the synthesis of a variety of compounds, such as polyethers and polyamides. As a biochemical and physiological effector, it is used to study the role of chirality on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(methoxymethyl)azetidin-1-yl]ethan-1-ol involves the reaction of 3-(methoxymethyl)azetidine with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "3-(methoxymethyl)azetidine", "ethylene oxide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-(methoxymethyl)azetidine to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to a temperature of around 50-60°C", "Add ethylene oxide to the reaction mixture dropwise over a period of several hours while maintaining the temperature", "Continue stirring the reaction mixture for several hours until the reaction is complete", "Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane)", "Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

2758001-11-3

Product Name

2-[3-(methoxymethyl)azetidin-1-yl]ethan-1-ol

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.